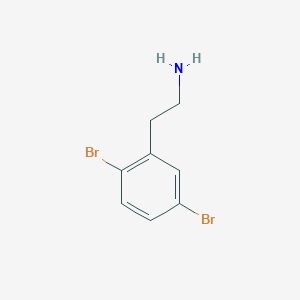

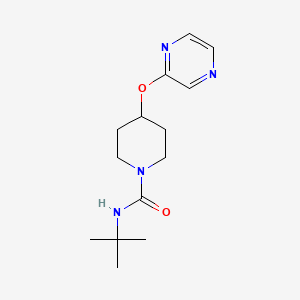

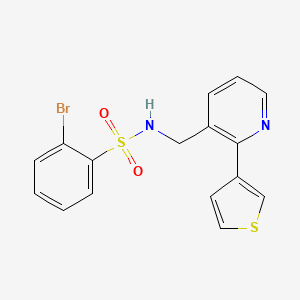

![molecular formula C11H9ClN2O3S3 B2697198 N-[4-chloro-5-formyl-3-(prop-2-en-1-yl)-2,3-dihydro-1,3-thiazol-2-ylidene]thiophene-2-sulfonamide CAS No. 725711-25-1](/img/structure/B2697198.png)

N-[4-chloro-5-formyl-3-(prop-2-en-1-yl)-2,3-dihydro-1,3-thiazol-2-ylidene]thiophene-2-sulfonamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

“N-[4-chloro-5-formyl-3-(prop-2-en-1-yl)-2,3-dihydro-1,3-thiazol-2-ylidene]thiophene-2-sulfonamide” is a chemical compound used for pharmaceutical testing . It is a high-quality reference standard for accurate results .

Molecular Structure Analysis

The IUPAC name of the compound is N-((2E)-3-allyl-4-chloro-5-formyl-1,3-thiazol-2(3H)-ylidene)-2-thiophenesulfonamide . The InChI code is 1S/C11H9ClN2O3S3/c1-2-5-14-10(12)8(7-15)19-11(14)13-20(16,17)9-4-3-6-18-9/h2-4,6-7H,1,5H2/b13-11+ .Physical And Chemical Properties Analysis

The compound has a molecular weight of 348.85 . It is a powder at room temperature .Wissenschaftliche Forschungsanwendungen

Ocular Hypotensive Activity

Sulfonamide derivatives, specifically benzo[b]thiophenesulfonamide compounds, have been investigated for their potential as topically active inhibitors of ocular carbonic anhydrase, which could be beneficial in treating glaucoma. Notably, compounds like 6-hydroxybenzo[b]thiophene-2-sulfonamide and its acetate ester demonstrated significant ocular hypotensive effects in preclinical models, marking them for clinical evaluation (Graham et al., 1989).

Antiviral and Antibacterial Properties

Sulfonamide derivatives of thiadiazoles have shown promise in antiviral and antibacterial applications. For instance, novel thiadiazole sulfonamides exhibited specific anti-tobacco mosaic virus activity, indicating their potential in managing plant viral infections (Chen et al., 2010). Furthermore, certain derivatives displayed significant antibacterial efficacy against pathogens like Escherichia coli and Staphylococcus aureus, comparable to established antibiotics (Gadad et al., 2000).

Anticonvulsant Activity

Sulfonamide-containing azole derivatives have been synthesized and evaluated for their anticonvulsant activity. Some compounds demonstrated notable protection against induced convulsions, with one particular derivative providing 100% protection in preclinical models (Farag et al., 2012).

Catalysis and Synthesis Applications

Sulfonamides have also found utility in catalysis and synthetic chemistry. For example, new sulfonamide reagents have been developed and applied as catalysts in the synthesis of heterocyclic compounds, facilitating reactions with high efficiency and yielding products with potential antimicrobial properties (Khazaei et al., 2014).

Cytotoxic Activity

Some novel sulfonamide derivatives have demonstrated cytotoxic activity against cancer cell lines, including breast and colon cancer models, highlighting their potential in developing new anticancer therapies (Ghorab et al., 2015).

Safety and Hazards

The compound is labeled with the GHS07 pictogram . The hazard statements associated with the compound are H302, H312, H315, H319, H332, H335 . The precautionary statements are P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P363, P403+P233, P405, P501 .

Eigenschaften

IUPAC Name |

(NE)-N-(4-chloro-5-formyl-3-prop-2-enyl-1,3-thiazol-2-ylidene)thiophene-2-sulfonamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9ClN2O3S3/c1-2-5-14-10(12)8(7-15)19-11(14)13-20(16,17)9-4-3-6-18-9/h2-4,6-7H,1,5H2/b13-11+ |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

COURAVQVMMYNRY-ACCUITESSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCN1C(=C(SC1=NS(=O)(=O)C2=CC=CS2)C=O)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C=CCN\1C(=C(S/C1=N/S(=O)(=O)C2=CC=CS2)C=O)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9ClN2O3S3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

348.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

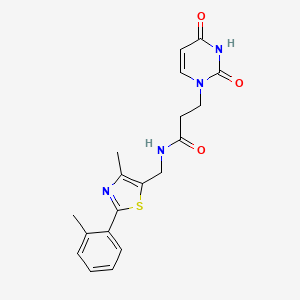

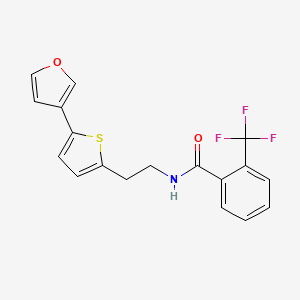

![2-(4-chlorophenyl)-3-(furan-2-ylmethyl)-3H-chromeno[2,3-d]pyrimidine-4,5-dione](/img/structure/B2697120.png)

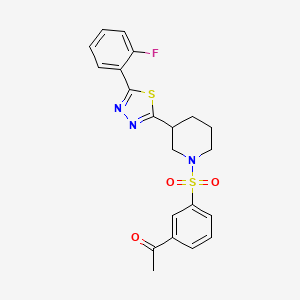

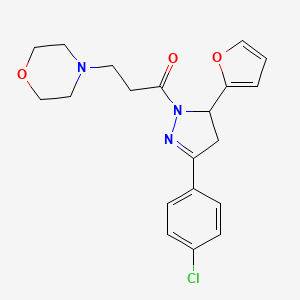

![3-phenylbenzofuro[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2697122.png)

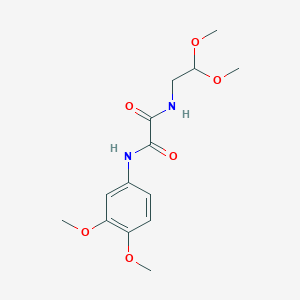

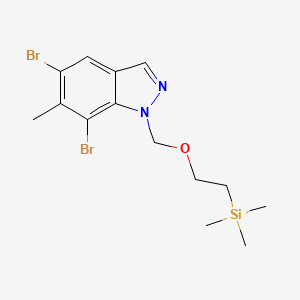

![N-(1-cyanocyclopentyl)-2-[(cyclohexylcarbamoyl)amino]acetamide](/img/structure/B2697133.png)

![N-(benzo[d][1,3]dioxol-5-yl)-4-(thiophen-2-yl)piperidine-1-carboxamide](/img/structure/B2697138.png)